2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

Catalog No.
S3319012
CAS No.
924899-38-7
M.F
C49H30N2
M. Wt
646.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

CAS Number

924899-38-7

Product Name

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

IUPAC Name

9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole

Molecular Formula

C49H30N2

Molecular Weight

646.8 g/mol

InChI

InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H

InChI Key

UDECBOWBCXTHEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21

Organic Light-Emitting Diodes (OLEDs)

Spiro-2CBP has been investigated for its potential application in OLEDs due to its high thermal and chemical stability []. This stability ensures the material can withstand the conditions necessary for OLED fabrication and operation. Additionally, Spiro-2CBP exhibits good charge transport properties [], allowing for efficient movement of electrical charges within the OLED device. Research suggests that Spiro-2CBP can be employed as a host material in OLEDs [, ]. A host material serves as the scaffold and facilitates energy transfer to the dopant molecules responsible for light emission.

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is a compound with the molecular formula C49H30N2 and a molecular weight of 646.8 g/mol. It consists of two carbazole units connected to a spirobifluorene core, which contributes to its unique electronic properties. The compound appears as a red-brown crystalline powder and is known for its high purity, typically around 95% . Its structure provides significant potential in various applications, particularly in organic electronics due to its excellent photophysical properties.

The chemical reactivity of 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is largely influenced by its conjugated system. It can participate in several types of reactions:

  • Electrophilic Substitution: The nitrogen atoms in the carbazole moieties can undergo electrophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced, affecting its electronic properties and potential applications in electronic devices.
  • Polymerization: It can serve as a monomer in polymerization reactions to create new materials with tailored properties for specific applications.

These reactions are essential for modifying the compound's properties or integrating it into more complex systems.

The synthesis of 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene typically involves the following methods:

  • Suzuki Coupling Reaction: This method utilizes boronic acids and halides to form carbon-carbon bonds, effectively linking carbazole units to the spirobifluorene core.
  • Stille Coupling: Similar to Suzuki coupling but employs organostannanes instead of boronic acids.
  • Direct Arylation: A more recent approach where direct coupling of aryl groups occurs under palladium catalysis.

These methods allow for the efficient production of the compound with high yields and purity.

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter material due to its excellent photophysical properties and ability to produce blue light.
  • Field-Effect Transistors (FETs): Its semiconductor characteristics make it suitable for use in organic FETs.
  • Thermally Activated Delayed Fluorescence (TADF): It has been studied for its potential as a TADF emitter, which enhances the efficiency of OLEDs by utilizing both singlet and triplet excitons .
  • Colorimetric Probes: The compound has been employed in detecting iodide ions through fluorescence quenching mechanisms.

Interaction studies involving 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene focus on its behavior in electronic devices and sensing applications. Research indicates that it can interact effectively with various substrates and ions, leading to significant changes in fluorescence properties. These interactions are crucial for developing sensors that rely on fluorescence changes to detect environmental changes or specific analytes.

Several compounds share structural similarities with 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Carbazolyl SpirobifluoreneC37H26N2Lower molecular weight; used in OLEDs
9-(Carbazol-9-YL)fluoreneC25H19NSimpler structure; good emitter properties
2,7-Di(phenyl)spirobifluoreneC34H26Lacks nitrogen; used in similar electronic applications

Uniqueness of 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

What sets 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene apart from these compounds is its dual carbazole units which enhance its electron transport capabilities and photophysical properties. This unique structure allows for efficient light emission and makes it particularly suitable for advanced applications in organic electronics compared to simpler derivatives.

XLogP3

12.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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